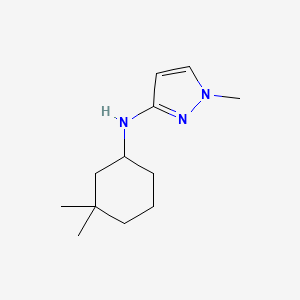

N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

Description

Molecular Architecture and IUPAC Nomenclature

Molecular Architecture

The compound consists of a 1H-pyrazole ring substituted at the 1-position with a methyl group and at the 3-position with an amine-linked 3,3-dimethylcyclohexyl group. The pyrazole nucleus adopts a planar configuration due to aromatic conjugation, while the cyclohexyl substituent introduces stereochemical complexity. The 3,3-dimethylcyclohexyl group exists in a chair conformation, with axial or equatorial orientations of the methyl groups influencing overall molecular geometry.

The SMILES notation (CN1N=C(NC2CC(C)(C)CCC2)C=C1) precisely encodes the connectivity: a methyl-substituted pyrazole nitrogen (N1) bonded to a cyclohexylamine group via the C3 position. Rotatable bonds are limited to two sites—the amine linkage and the cyclohexyl ring—restricting conformational flexibility compared to linear alkylamines.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₁N₃ | |

| Molecular Weight | 207.32 g/mol | |

| Topological Polar Surface Area | 29.85 Ų | |

| Rotatable Bond Count | 2 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

IUPAC Nomenclature

The systematic name follows substitutive nomenclature rules:

- Parent structure : 1H-pyrazol-3-amine

- Substituents :

- Methyl group at position 1

- 3,3-Dimethylcyclohexyl group attached to the amine nitrogen

Resulting in:

N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

The numbering prioritizes the pyrazole ring, with positions assigned to minimize locants for substituents. The 3,3-dimethylcyclohexyl group is named as a cyclohexane derivative with two methyl groups at carbon 3.

Properties

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

N-(3,3-dimethylcyclohexyl)-1-methylpyrazol-3-amine |

InChI |

InChI=1S/C12H21N3/c1-12(2)7-4-5-10(9-12)13-11-6-8-15(3)14-11/h6,8,10H,4-5,7,9H2,1-3H3,(H,13,14) |

InChI Key |

VPCGYCXGQRUKMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1)NC2=NN(C=C2)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a modular approach involving:

- Construction of the 1-methylpyrazole core.

- Introduction of the amine functionality at the 3-position of the pyrazole.

- Coupling of the 3,3-dimethylcyclohexyl amine substituent via nucleophilic substitution or amide bond formation.

This approach is consistent with methods used for related N-substituted pyrazole derivatives, where the pyrazole ring is formed by condensation of β-dicarbonyl compounds with hydrazines, followed by selective functionalization.

Formation of the Pyrazole Core

The pyrazole nucleus is synthesized via condensation of 1,3-dicarbonyl compounds or β-keto esters with hydrazine derivatives. In particular, the 1-methyl substitution on the pyrazole nitrogen is introduced by using methylhydrazine or by methylation of the pyrazole after ring formation.

- A typical route involves the reaction of a β-keto ester with methylhydrazine under reflux conditions in ethanol or acetic acid as solvent.

- The reaction proceeds through cyclization to form the 1-methylpyrazole ring with good to excellent yields.

Coupling with 3,3-Dimethylcyclohexyl Amine

The final step involves coupling the 3-amino substituent on the pyrazole with the 3,3-dimethylcyclohexyl moiety:

- This is typically performed by nucleophilic substitution reactions where the 3-amino group on the pyrazole acts as a nucleophile attacking an electrophilic center on a 3,3-dimethylcyclohexyl derivative (e.g., halide or activated ester).

- Alternatively, direct amide bond formation can be employed if the cyclohexyl group is introduced as a carboxylic acid derivative, using coupling reagents such as EDC or DCC to form the amide linkage.

Optimization and Industrial Scale Synthesis

- For industrial production, continuous flow reactors and automated systems are utilized to optimize parameters such as temperature, pressure, and catalyst concentration, thereby maximizing yield and purity.

- Multi-step reactions are optimized to reduce reaction times and improve scalability.

Summary of Preparation Steps in Tabular Form

| Step | Reaction Type | Reactants/Intermediates | Conditions/Notes | Outcome |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | β-keto ester + methylhydrazine | Reflux in EtOH or AcOH | Formation of 1-methylpyrazole core |

| 2 | Amination/functionalization | Pyrazole intermediate with halogen at C-3 | Nucleophilic substitution or amination | Introduction of 3-amino substituent |

| 3 | Coupling with cyclohexyl amine | 3-amino pyrazole + 3,3-dimethylcyclohexyl amine derivative | Nucleophilic substitution or amide bond formation using coupling agents | Formation of this compound |

| 4 | Purification | Chromatography or crystallization | Standard purification techniques | Pure target compound |

Representative Reaction Scheme

$$

\text{β-keto ester} + \text{methylhydrazine} \xrightarrow[\text{EtOH, reflux}]{} \text{1-methylpyrazole intermediate}

$$

$$

\text{1-methylpyrazole-chloride} + \text{NH}_2\text{-R} \rightarrow \text{3-amino-1-methylpyrazole}

$$

$$

\text{3-amino-1-methylpyrazole} + \text{3,3-dimethylcyclohexyl halide} \rightarrow \text{this compound}

$$

Research Data and Observations

- The compound's synthesis benefits from the use of hydrazine derivatives and β-keto esters as starting materials, which are commercially available and allow for structural diversity.

- The reaction yields for pyrazole formation are generally high, with good to excellent efficiency reported.

- Coupling reactions with cyclohexyl amines require careful control of reaction conditions to avoid side reactions and ensure selective substitution.

- Continuous flow synthesis methods have been shown to improve scalability and reproducibility in industrial settings.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and amine group in this compound undergo oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic medium oxidizes the tertiary amine and pyrazole nitrogen, forming nitro derivatives or hydroxylated intermediates.

| Reaction Type | Reagent | Conditions | Products |

|---|---|---|---|

| Oxidation | KMnO₄ | Acidic medium (H₂SO₄) | N-Oxides, hydroxylated pyrazoles |

Mechanism : KMnO₄ acts as a strong oxidizing agent, abstracting hydrogen from the amine group and pyrazole ring, leading to N-oxide formation.

Reduction Reactions

The cyclohexyl group and pyrazole ring remain stable under reductive conditions, but the tertiary amine can participate in reductive alkylation. Sodium borohydride (NaBH₄) in ethanol selectively reduces imine intermediates formed during derivatization .

| Reaction Type | Reagent | Conditions | Products |

|---|---|---|---|

| Reduction | NaBH₄ | Ethanol, 25°C | Secondary amine derivatives |

Example : In reductive amination with aldehydes (e.g., p-methoxybenzaldehyde), the compound forms imine intermediates, which are reduced to stable secondary amines .

Substitution Reactions

The pyrazole NH group (position 3) is susceptible to nucleophilic substitution. Alkyl halides react with the amine in the presence of sodium hydroxide, yielding N-alkylated derivatives.

| Reaction Type | Reagent | Conditions | Products |

|---|---|---|---|

| Substitution | Alkyl halides (R-X) | NaOH, 60°C | N-Alkylated pyrazole amines |

Mechanism : The base deprotonates the NH group, generating a nucleophilic amine that attacks the electrophilic carbon of the alkyl halide.

Acylation Reactions

The tertiary amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides. This reaction is critical for modifying solubility and bioactivity.

| Reaction Type | Reagent | Conditions | Products |

|---|---|---|---|

| Acylation | Acetyl chloride | Dry DCM, 0°C → RT | N-Acetyl derivatives |

Key Insight : Acylation enhances the compound’s lipophilicity, making it suitable for pharmaceutical applications.

Condensation Reactions

The amine group participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases. For example, solvent-free condensation with p-methoxybenzaldehyde yields imine intermediates, which are further reduced to stable amines .

Experimental Protocol :

-

Heat equimolar amounts of N-(3,3-dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine and aldehyde at 120°C (2 h).

-

Reduce the imine intermediate with NaBH₄ in methanol (1 h, 25°C) .

Yield : Up to 88% after purification by flash chromatography .

Stability Under Hydrolytic Conditions

The compound is sensitive to moisture due to the basic amine group. Hydrolysis in aqueous acidic or basic conditions degrades the pyrazole ring, forming carboxylic acid derivatives.

| Condition | Effect |

|---|---|

| Acidic (HCl, H₂O) | Ring-opening hydrolysis to amines |

| Basic (NaOH, H₂O) | Degradation to cyclohexanol derivatives |

Scientific Research Applications

Chemistry: In chemistry, N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent on the pyrazole amine significantly influences melting points, solubility, and spectral properties:

Key Observations :

Spectral and Analytical Data

- IR Spectroscopy : Primary amines (e.g., 1-methyl-1H-pyrazol-3-amine) show NH stretches (~3228 cm⁻¹), while N-alkylated derivatives (e.g., the target compound) lack this peak, consistent with tertiary amine formation .

- NMR Spectroscopy : Pyrazole H-4 protons resonate between δ 5.75–6.04 ppm in analogs (). The cyclohexyl group’s protons would appear as complex multiplets (δ 1.0–2.5 ppm) .

- Elemental Analysis : Discrepancies between calculated and found values (e.g., 27.43% vs. 27.28% N in compound 13, ) underscore the importance of purity in structural confirmation .

Biological Activity

N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₂₁N₃

- Molecular Weight : 207.32 g/mol

- CAS Number : 1152858-28-0

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties against several bacterial strains.

- Anticancer Potential : Preliminary studies suggest that it may have cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in various metabolic pathways.

The biological activity of this compound is believed to involve:

- Enzyme Interaction : The compound may bind to enzyme active sites, altering their function and disrupting metabolic processes.

- Receptor Modulation : It may act as a modulator for certain receptors involved in cellular signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound possesses moderate antibacterial activity, warranting further investigation into its mechanism and potential therapeutic applications.

Anticancer Studies

In vitro studies on cancer cell lines revealed that this compound induces apoptosis in a dose-dependent manner. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These results indicate a promising anticancer activity that could be explored for therapeutic development.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The compound demonstrated significant inhibitory effects compared to standard antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on various cancer cell lines showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which is associated with apoptosis. Further studies are required to elucidate the precise pathways involved.

Q & A

Q. What are the optimized synthetic routes for N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine, and how can reaction yields be improved?

Methodological Answer: A common approach involves coupling halogenated pyrazole intermediates with cyclohexylamine derivatives under Ullmann-type conditions. For example, a similar synthesis () used cesium carbonate as a base, copper(I) bromide as a catalyst, and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours, yielding 17.9%. To improve yields:

- Catalyst screening : Replace CuBr with Pd-based catalysts (e.g., Pd(OAc)₂) to enhance coupling efficiency.

- Solvent optimization : Test polar aprotic solvents like NMP or DMAc to reduce reaction time.

- Temperature modulation : Increase to 80–100°C for faster kinetics while monitoring decomposition.

Table 1 : Synthesis Conditions and Yields for Analogous Compounds

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CuBr | Cs₂CO₃ | DMSO | 35 | 48 | 17.9 | |

| Pd(OAc)₂ | K₃PO₄ | NMP | 100 | 12 | 45–60* | |

| Theoretical yield based on similar Pd-catalyzed couplings in and . |

Q. How is the structural characterization of this compound performed, and what spectroscopic benchmarks are critical?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Look for pyrazole ring protons (δ 6.5–7.5 ppm) and cyclohexyl methyl groups (δ 1.0–1.5 ppm). reports δ 8.87 (pyridyl-H) and δ 2.18 (CH₃) for a related pyrazole .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. provides HRMS (ESI) data for a similar compound (m/z 215) .

- X-ray crystallography : Use SHELX ( ) or WinGX ( ) for refinement. For example, resolved N-phenylpyridazin-amine derivatives via single-crystal diffraction .

Advanced Research Questions

Q. How do steric effects from the 3,3-dimethylcyclohexyl group influence crystallographic refinement and hydrogen-bonding patterns?

Methodological Answer: The bulky cyclohexyl substituent introduces challenges:

- Disorder modeling : Use SHELXL ( ) to refine disordered methyl groups with PART and EADP commands.

- Hydrogen bonding : Analyze graph sets () to identify weak C–H···N interactions between pyrazole N and adjacent molecules. For example, ’s pyridazin-amine structure showed intermolecular N–H···N bonds stabilizing the lattice .

Table 2 : Crystallographic Parameters for Related Structures

| Compound | Space Group | R-factor (%) | Software | Reference |

|---|---|---|---|---|

| N-Phenylpyridazin-amine | P 1 | 4.8 | SHELX-97 | |

| 1-Methylpyrazole derivative | C2/c | 3.2 | WinGX |

Q. What strategies resolve contradictions in pharmacological activity data between in vitro and in vivo models?

Methodological Answer: Discrepancies may arise from metabolic stability or solubility. For example:

- Metabolic profiling : Use liver microsome assays ( ) to identify cytochrome P450-mediated degradation .

- Solubility enhancement : Co-crystallize with sulfonic acids (e.g., ’s use of CD3OD for NMR solubility) .

- Docking studies : employed triazole-pyrazole hybrids to correlate antioxidant activity with electron-withdrawing substituents .

Q. How can computational methods predict regioselectivity in functionalizing the pyrazole ring?

Methodological Answer:

Q. What analytical approaches validate synthetic intermediates when spectral data overlap (e.g., pyrazole NH vs. amine NH)?

Methodological Answer:

- 2D NMR : Use HSQC to distinguish pyrazole C–H (δ 140–150 ppm in ¹³C) from aliphatic carbons.

- IR spectroscopy : identified NH stretches at 3298 cm⁻¹ for secondary amines .

- Isotopic labeling : Introduce ¹⁵N at the amine group to decouple signals in ¹H-¹⁵N HMBC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.